a-Trisaccharide

Catalog No.
S1787153
CAS No.
49777-13-1
M.F
C20H35NO15
M. Wt
529.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
a-Trisaccharide

CAS Number

49777-13-1

Product Name

a-Trisaccharide

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1

InChI Key

FLZWAAFMRTZQGV-ULZIYQADSA-N

SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O

Synonyms

GalNAcα1-3(Fucα1-2)Gal

Canonical SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O

A-Trisaccharide is a specific type of oligosaccharide composed of three monosaccharide units linked by glycosidic bonds. Its structure can vary based on the types of monosaccharides involved and the nature of the glycosidic linkages, which can be either alpha or beta configurations. The unique arrangement of these components gives A-Trisaccharide distinct chemical and physical properties, making it a subject of interest in both biochemical and industrial applications .

, including hydrolysis, oxidation, and reduction. Hydrolysis typically occurs in the presence of specific enzymes that target the glycosidic bonds, breaking them down into simpler sugars. For instance, enzymes with alpha-glycosidic activity can hydrolyze A-Trisaccharide to yield D-galactose and sucrose . The compound may also participate in redox reactions due to the presence of carbonyl groups, allowing it to gain or lose electrons under specific conditions .

A-Trisaccharides exhibit significant biological activities, particularly in immunology and microbiology. They can serve as antigens, influencing immune responses. For example, certain A-Trisaccharides are recognized by antibodies in blood group systems, which are critical for transfusion compatibility and organ transplantation . Additionally, they may play roles in cell signaling and recognition processes due to their structural diversity.

The synthesis of A-Trisaccharide often involves complex chemical methodologies that require precise control over stereochemistry and regioselectivity. Common approaches include:

  • Glycosylation Reactions: Utilizing glycosyl donors and acceptors to form glycosidic bonds selectively. For instance, the synthesis may involve using protected monosaccharides to control the formation of alpha or beta linkages .
  • Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of trisaccharides from simpler sugars through transglycosylation reactions .
  • Chemical Synthesis: Involves multi-step

A-Trisaccharides find applications across various fields:

  • Biomedical Research: Used as model compounds for studying immune responses and interactions with pathogens.
  • Pharmaceuticals: Potential use in drug development due to their biological activities.
  • Food Industry: Serve as prebiotics that promote gut health by stimulating beneficial bacteria growth .

Interaction studies involving A-Trisaccharides focus on their binding affinities with proteins, particularly antibodies. Research has shown that these compounds can interact with specific receptors on immune cells, influencing cellular responses. For example, studies have explored how A-Trisaccharides interact with anti-alpha-Gal antibodies, which are relevant in xenotransplantation contexts . These interactions are crucial for understanding their role in immunogenicity and potential therapeutic applications.

A-Trisaccharide is part of a broader class of trisaccharides, which include various structural analogs. Here are some similar compounds:

TrisaccharideMonosaccharide UnitsGlycosidic Bonds
NigerotrioseGlucose (α(1→3) linkage)α(1→3), α(1→3), α(1→3)
MaltotrioseGlucose (α(1→4) linkage)α(1→4), α(1→4), α(1→4)
MelezitoseGlucose and Fructoseα(1→2), α(1→3)
RaffinoseGalactose, Glucose, Fructoseα(1→6), β(1→2)

Uniqueness

A-Trisaccharide is unique due to its specific configuration and biological roles compared to other trisaccharides. Its ability to serve as an antigen and its selective interactions with antibodies highlight its distinctiveness in immunological contexts. Furthermore, the methods used for its synthesis often require advanced techniques that may not be applicable to other similar compounds.

XLogP3

-6.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

529.20066941 g/mol

Monoisotopic Mass

529.20066941 g/mol

Heavy Atom Count

36

UNII

P104QT2V1B

Wikipedia

A-trisaccharide

Dates

Modify: 2024-02-18

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